

Application of Enzalutamide-d6 in Therapeutic Drug Monitoring

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Compound of Interest

Compound Name: Enzalutamide-d6

Cat. No.: B12412662

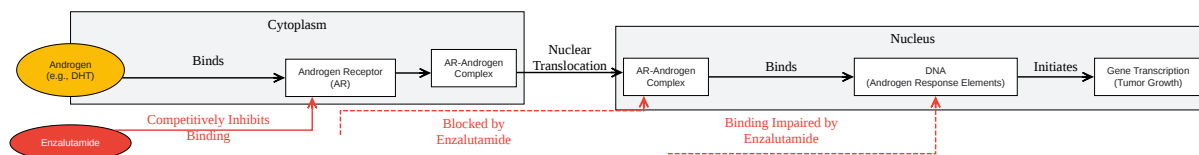
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Introduction

Enzalutamide is a potent second-generation androgen receptor (AR) inhibitor used in the treatment of prostate cancer.[1][2] Therapeutic drug monitoring (TDM) of enzalutamide and its active metabolite, N-desmethylenzalutamide, is crucial to optimize treatment efficacy and minimize toxicity.[3] **Enzalutamide-d6**, a stable isotope-labeled form of enzalutamide, serves as an ideal internal standard (IS) for quantitative bioanalytical methods, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring high accuracy and precision in measuring drug concentrations in patient samples.[3][4] This document provides detailed application notes and protocols for the use of **Enzalutamide-d6** in the TDM of enzalutamide.

Mechanism of Action of Enzalutamide

Enzalutamide targets multiple steps in the androgen receptor signaling pathway, which is critical for the growth of prostate cancer cells.[2][5] It competitively inhibits the binding of androgens to the AR, prevents the nuclear translocation of the AR, and impairs the binding of the AR to DNA and the recruitment of coactivators.[2][6] This multi-faceted inhibition effectively suppresses the transcription of androgen-responsive genes that drive tumor proliferation.[5]



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Caption: Mechanism of action of Enzalutamide in the androgen receptor signaling pathway.

Experimental Protocols

A validated LC-MS/MS method is the gold standard for the quantification of enzalutamide and its metabolites in biological matrices. **Enzalutamide-d6** is used as an internal standard to correct for matrix effects and variations during sample processing and analysis.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting enzalutamide and N-desmethylenzalutamide from plasma samples.^{[3][7]}

Materials:

- Patient plasma (collected in EDTA K2 tubes)
- **Enzalutamide-d6** internal standard working solution (in methanol or acetonitrile)
- Acetonitrile (ACN), HPLC grade
- Microcentrifuge tubes (1.5 mL)
- Vortex mixer
- Microcentrifuge

Procedure:

- Pipette 50-100 μ L of patient plasma into a microcentrifuge tube.
- Add a specific volume of the **Enzalutamide-d6** internal standard working solution.
- Add a volume of cold acetonitrile (typically 3-4 times the plasma volume) to precipitate the plasma proteins.
- Vortex the mixture vigorously for 30-60 seconds.
- Centrifuge the tubes at high speed (e.g., 13,000 g) for 10 minutes to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis

The following is a representative LC-MS/MS method. Specific parameters may need to be optimized based on the instrumentation used.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Tandem mass spectrometer with an electrospray ionization (ESI) source

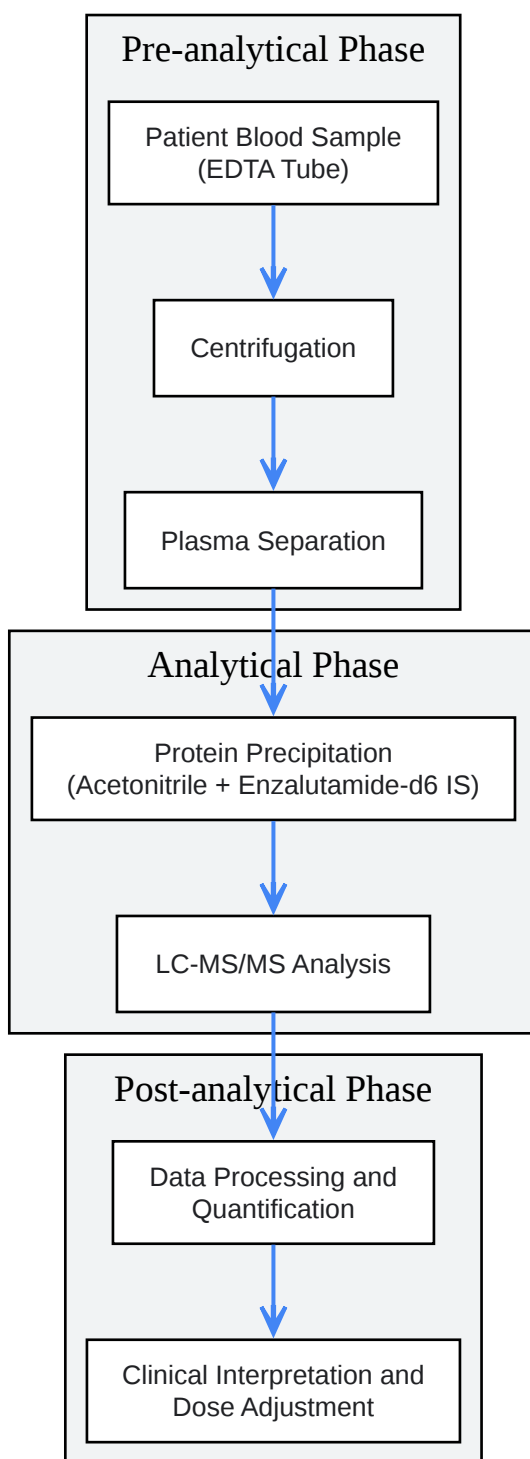
Chromatographic Conditions:

- Column: A C18 reversed-phase column is commonly used (e.g., Phenomenex Synergi Polar-RP, 4 μ m, 100 x 2 mm).[\[4\]](#)
- Mobile Phase A: 0.1% formic acid in water.[\[4\]](#)
- Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.[\[4\]](#)
- Flow Rate: 0.3 - 0.8 mL/min.[\[4\]](#)[\[7\]](#)

- Gradient Elution: A gradient is typically employed to achieve good separation of the analytes from matrix components. An example gradient is a linear increase from 65% to 95% Mobile Phase B over several minutes.[\[4\]](#)
- Injection Volume: 5-10 μL .

Mass Spectrometric Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+).[\[4\]](#)
- Detection Mode: Multiple Reaction Monitoring (MRM).[\[4\]](#)
- MRM Transitions:
 - Enzalutamide: m/z 465 \rightarrow 209[\[7\]](#)
 - N-desmethylenzalutamide: m/z 451 \rightarrow 195[\[7\]](#)
 - **Enzalutamide-d6** (IS): m/z 471.0 $>$ 215.0[\[4\]](#)
- Instrument Parameters: Parameters such as declustering potential, collision energy, and source temperature should be optimized for maximum sensitivity.[\[4\]](#)



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Caption: Experimental workflow for Enzalutamide therapeutic drug monitoring.

Quantitative Data Summary

The following tables summarize typical validation parameters for LC-MS/MS methods for the quantification of enzalutamide and N-desmethylenzalutamide using **Enzalutamide-d6** as an internal standard.

Table 1: Calibration Curve and Linearity

Analyte	Calibration Range (ng/mL)	r ²
Enzalutamide	1.07 - 2000	≥ 0.99
N-desmethylenzalutamide	1.07 - 2000	≥ 0.99
Enzalutamide	500 - 50,000	Not Specified
N-desmethylenzalutamide	500 - 50,000	Not Specified
Data sourced from multiple studies. [3] [7]		

Table 2: Precision and Accuracy

Analyte	Concentration Level	Intra-day Precision (%CV)	Inter-day Precision (%CV)	Accuracy (%)
Enzalutamide	LLOQ	< 10	Not Specified	116
LQC, MQC, HQC	< 8	< 8	Within 108	
N-desmethylenzalutamide	LLOQ	< 10	Not Specified	116
LQC, MQC, HQC	< 8	< 8	Within 108	
LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control. Data from a representative study.[3]				

Table 3: Recovery

Analyte	Mean Recovery (%)	CV (%)
Enzalutamide	100	2
N-desmethylenzalutamide	141	2
Enzalutamide-d6 (IS)	102	2

The higher recovery for N-desmethylenzalutamide may be attributed to matrix effects.

[3]

Conclusion

The use of **Enzalutamide-d6** as an internal standard in LC-MS/MS methods provides a robust and reliable approach for the therapeutic drug monitoring of enzalutamide. The detailed protocols and validated performance characteristics presented here offer a comprehensive guide for researchers and clinicians to implement accurate and precise quantification of enzalutamide and its active metabolite, thereby facilitating personalized dose adjustments and optimizing patient outcomes in the treatment of prostate cancer.

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